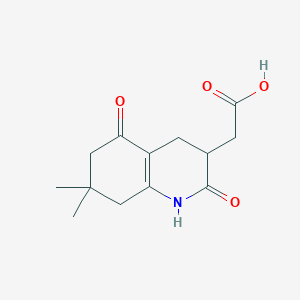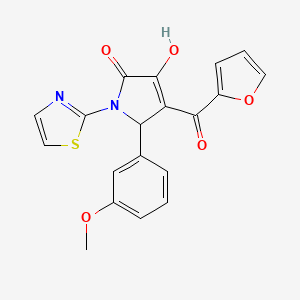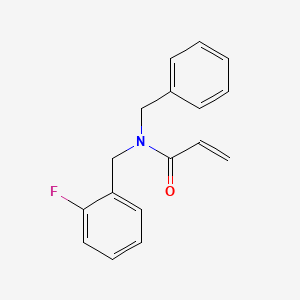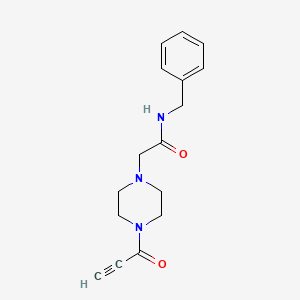
2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with chloro, methoxyphenyl, and methyl groups, as well as two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chloro, methoxyphenyl, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Nitrile Groups: The nitrile groups are typically introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be employed.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of nitrile groups and the aromatic ring system can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Chloro-5-(4-methoxyphenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-5-(4-methoxyphenyl)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-Chloro-5-(4-methoxyphenyl)benzene: Lacks the nitrile groups and the pyridine ring.
Uniqueness: 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile is unique due to the combination of its substituents and the presence of two nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10ClN3O |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C15H10ClN3O/c1-9-14(10-3-5-11(20-2)6-4-10)12(7-17)13(8-18)15(16)19-9/h3-6H,1-2H3 |
InChI Key |
PWRIOWDXWNTZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11044951.png)

![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide](/img/structure/B11044970.png)

![3-(2-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044987.png)
![1-[2-(3-Pyridyl)piperidino]-2-propen-1-one](/img/structure/B11044989.png)
![2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide](/img/structure/B11044997.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045001.png)
![N-(2-chlorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11045004.png)



![3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045036.png)

